Sulfur

概述

描述

Sulfur is a chemical element with the symbol S and atomic number 16 . It is abundant, multivalent, and nonmetallic . Under normal conditions, sulfur atoms form cyclic octatomic molecules with the chemical formula S8 . Elemental sulfur is a bright yellow, crystalline solid at room temperature . It is a tasteless, odorless, brittle solid that is pale yellow in color, a poor conductor of electricity, and insoluble in water .

Synthesis Analysis

Sulfur quantum dots (SQDs), an emerging luminescent nanomaterial, have shown great potential in various application fields, such as sensing, bioimaging, light emitting diode, catalysis, and anti-bacteria . The synthetic methods and sensing/bioimaging applications of SQDs have been updated in recent years . In 2021, Liu et al. explored the mechanisms by O2 bubbling-assisted synthesis and spectroscopic analysis of SQDs produced from sulfur ions, which were formed from bulk sulfur with the passivation of PEG-400 under an alkaline condition .

Molecular Structure Analysis

Sulfur forms many allotropes, but the most well-known allotrope is cyclo octasulfur – S8 . Octasulfur is soft, odorless, and bright yellow solid type in pure form . The structure of the cyclooctasulfur molecule, S8, is also known .

Chemical Reactions Analysis

Sulfur is a flammable substance and its vapors and dust may be explosive . It oxidizes metals, giving a variety of binary sulfides in which sulfur exhibits a negative oxidation state (2−) . Elemental sulfur oxidizes less electronegative nonmetals, and more electronegative nonmetals, such as oxygen and the halogens, will oxidize it .

Physical And Chemical Properties Analysis

The atomic mass of sulfur is 32.06 amu . Sulfur is insoluble in water . The melting point of sulfur is 115.21 °C, and the boiling point is 444.61 °C . The density of sulfur is 2.07 g/cm^3 .

科学研究应用

Dermatological Applications

Sulfur: , known for its antiseptic, antifungal, antiparasitic, anti-acne, anti-pruritic, antiseborrhoeic, and keratolytic properties , is widely used in dermatological treatments . It is found in topical treatments and is an active ingredient in many skincare products aimed at treating acne, dandruff, and other skin conditions.

Diagnostic Imaging

The AN-Sulfur Colloid Kit is used in nuclear medicine for diagnostic imaging. It assists in the localization of lymph nodes draining a primary tumor in patients with breast cancer or malignant melanoma and evaluates peritoneo-venous shunt patency . It is also used for imaging areas of functioning reticuloendothelial cells in the liver, spleen, and bone marrow.

Agriculture and Soil Treatment

Agri-Sul: is utilized to lower soil pH and replenish sulfur in the soil, which is essential for plant growth. It helps balance the nitrogen to sulfur ratio required for optimum plant growth and darker color . This application is particularly important in agriculture to ensure the health and productivity of crops.

Food Packaging

Sulfur quantum dots: , derived from sublimed sulfur, are being researched for their potential use in food packaging . They exhibit antimicrobial activity, antioxidant activity, biocompatibility, and nontoxicity, which could revolutionize the food packaging industry by providing safer and sustainable alternatives .

Sensing and Bioimaging

Emergent sulfur quantum dots are explored for their applications in sensing and bioimaging . They offer unique optical properties, low toxicity, high hydrophilicity, and low cost, making them suitable for various fields such as catalysis and anti-bacteria applications .

Polymer Chemistry and Material Science

Sulfur radicals: are involved in exciting applications across polymer chemistry and materials science . They play a role in bonding theory, organic synthesis, and biochemistry, contributing to advancements in these fields .

Environmental Monitoring

Aquilite: is associated with environmental monitoring systems , particularly those related to water data management. While specific applications are not detailed in the search results, such systems are crucial for monitoring water quality and environmental conditions .

Smart Farming

While not directly linked to the compound “231-722-6,” smart farming technologies, which may utilize sulfur compounds, are transforming agriculture into a data-driven industry5G technology and the Internet of Things (IoT) are key enablers of this transformation, optimizing resource usage and enhancing productivity .

作用机制

Target of Action

Sulfur, also known as “Aquilite”, “Asulfa-Supra”, “Agri-Sul”, “AN-Sulfur Colloid Kit”, or “231-722-6”, primarily targets the skin surface . It is used in various cosmetic preparations for its keratolytic, antifungal, and antibacterial properties .

Mode of Action

It is known that its effectiveness depends on its direct interaction with the skin surface . The smaller the particle size, the better the effect . Sulfur is converted to hydrogen sulfide (H2S) through reduction, partly by bacteria . H2S has a lethal action on bacteria (possibly including Propionibacterium acnes which plays a role in acne), fungi, and parasites such as scabies mites .

Biochemical Pathways

Sulfur acts as a keratolytic agent, reducing the production of keratin, a sticky skin protein. This helps skin cells shed from the skin, helping to clear and prevent clogged pores . It also has antibacterial activity .

Pharmacokinetics

The pharmacokinetics of sulfur largely depend on its form and route of administration. When applied topically, sulfur’s effectiveness depends on its direct interaction with the skin surface . The United States Pharmacopeia lists two types of sulfur, sublimed and precipitated. The latter one has a smaller particle size and counts as a superior version .

Result of Action

The result of sulfur’s action is the reduction of inflammation-related skin diseases such as acne, rosacea, and seborrheic dermatitis . It also has an antibacterial effect, which can help in reducing bacterial skin infections .

Action Environment

The action of sulfur can be influenced by environmental factors. For instance, the effectiveness of sulfur depends on its direct interaction with the skin surface, meaning the smaller the particle size, the better the effect . Therefore, the formulation and method of application can significantly impact sulfur’s efficacy.

安全和危害

Safety in handling sulfur, whether as a solid or liquid, requires recognition of and adequate precautions against three possible dangers: 1) Sulfur is a flammable substance and its vapors and dust may be explosive . 2) Sulfur in its molten state is a burn hazard . 3) Sulfur may generate hazardous amounts of hydrogen sulphide gas (H2S) .

未来方向

Lithium-sulfur (Li–S) batteries are among the most promising next-generation energy storage technologies due to their ability to provide up to three times greater energy density than conventional lithium-ion batteries . The implementation of Li–S battery is still facing a series of major challenges . All-solid lithium-sulfur batteries (SLSBs), comprising of sulfur cathode, solid electrolyte, and Li metal anode, are much safer than liquid-based electrochemical batteries such as conventional lithium batteries .

属性

IUPAC Name |

sulfur | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINIDFKCEFEMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S | |

| Record name | SULFUR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9035-99-8 | |

| Record name | Sulfur, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9035-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9034941 | |

| Record name | Sulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Water or Solvent Wet Solid; Water or Solvent Wet Solid, Pale yellow crystals or powder with faint odor of rotten eggs; [CAMEO], YELLOW SOLID IN VARIOUS FORMS. | |

| Record name | Sulfur | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1942 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

445 °C | |

| Record name | SULFUR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

160 °C c.c. | |

| Record name | SULFUR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | SULFUR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.1 g/cm³ | |

| Record name | SULFUR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Sulfur | |

CAS RN |

7704-34-9 | |

| Record name | Sulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfur | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFUR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

120 °C (amorphous) | |

| Record name | SULFUR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

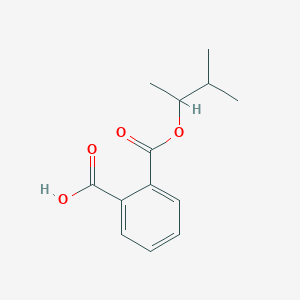

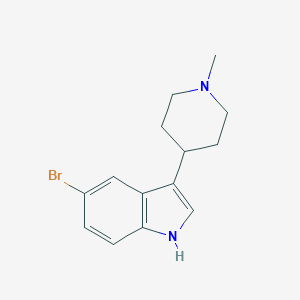

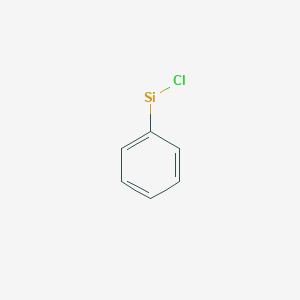

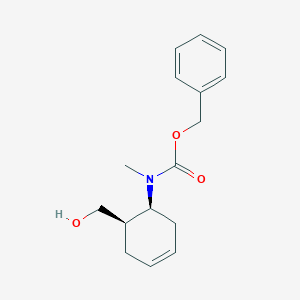

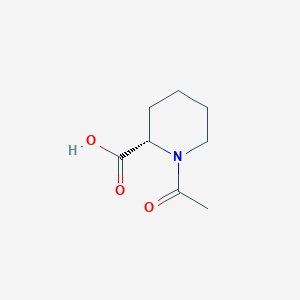

Synthesis routes and methods I

Procedure details

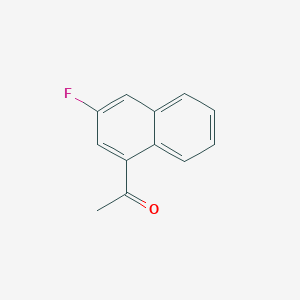

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

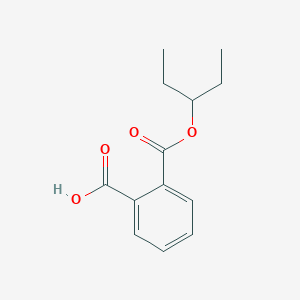

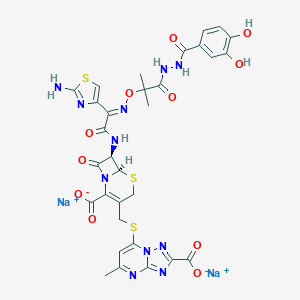

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)

![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)

![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)